Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate in the presence of a base, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like piperazine or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and pharmacological profiles .
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate in drug design .
Biological Activity
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate, also known as ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, is a chiral compound with the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step usually involves the cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : The introduction of the 4-fluorophenyl group can be achieved through nucleophilic substitution reactions.
- Esterification : The final step involves esterification to form the ethyl ester functionality.
The following table summarizes common reaction types and conditions used in the synthesis:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium methoxide | Methanol |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which may be relevant for therapeutic applications in treating diseases such as cancer and neurological disorders. Its mechanism of action likely involves modulation of specific receptors or enzymes, influencing biological pathways related to disease processes.
- Receptor Binding : this compound has been investigated for its ability to bind to specific receptors. Computational docking studies suggest that modifications to its structure can significantly influence binding affinity to target proteins, which is crucial for drug design.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : In a study assessing various pyrrolidine derivatives, this compound demonstrated promising anticancer activity against multiple cancer cell lines. It was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development in cancer therapy .
- Neuropharmacological Effects : Research has indicated that this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems relevant to mood regulation and cognitive function. Its interaction with serotonin and dopamine receptors has been a focus of investigation .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table highlights notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl (3S,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Similar structure but different stereochemistry | Different biological activity due to stereochemistry |
Ethyl (3S,4R)-pyrrolidine-3-carboxylic acid | Lacks the fluorophenyl group | Potentially different reactivity and biological properties |
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | Contains a tert-butyl group instead of ethyl | Variations in lipophilicity and biological activity |
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQUDZOOLISGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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